Bienvenue dans la boutique en ligne BenchChem!

2'-C-methylguanosine

HCV Antiviral Prodrug

2'-C-Methylguanosine is the essential 2'-modified guanosine core for HCV NS5B prodrug design. Despite >13-fold enzymatic-to-cellular activity gap, its ProTides achieve 500-fold intracellular delivery gains. As BMS-986094's active metabolite, it serves as a critical positive control for mitochondrial toxicity screening (POLRMT). Validated against Zika virus (EC50 0.88–2.09 µM) for anti-flavivirus SAR. Required as reference standard for LC-MS/MS quantification of 2'-C-MeGTP. Procure high-purity material to derisk antiviral R&D.

Molecular Formula C11H15N5O5
Molecular Weight 297.27 g/mol
CAS No. 374750-30-8
Cat. No. B023628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-C-methylguanosine
CAS374750-30-8
Synonyms2’-C-Methylguanosine; 
Molecular FormulaC11H15N5O5
Molecular Weight297.27 g/mol
Structural Identifiers
SMILESCC1(C(C(OC1N2C=NC3=C2NC(=NC3=O)N)CO)O)O
InChIInChI=1S/C11H15N5O5/c1-11(20)6(18)4(2-17)21-9(11)16-3-13-5-7(16)14-10(12)15-8(5)19/h3-4,6,9,17-18,20H,2H2,1H3,(H3,12,14,15,19)/t4-,6-,9-,11-/m1/s1
InChIKeyNVKAMPJSWMHVDK-GITKWUPZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-C-Methylguanosine (CAS 374750-30-8): A Key Intermediate in Antiviral Drug Discovery and Development


2'-C-Methylguanosine is a ribonucleoside analog modified at the 2'-position of the sugar moiety with a methyl group. This modification confers potent inhibitory activity against viral RNA-dependent RNA polymerases, particularly the Hepatitis C Virus (HCV) NS5B enzyme. Its triphosphate metabolite, 2'-C-methylguanosine triphosphate (2'-C-MeGTP), acts as a non-obligate chain terminator, halting viral RNA synthesis [1]. However, the parent nucleoside exhibits poor cellular uptake and inefficient phosphorylation, limiting its direct antiviral efficacy [2]. Consequently, its primary value in research and industry lies not as a standalone drug, but as the foundational pharmacophore for designing advanced prodrugs, such as phosphoramidates, that overcome these limitations to deliver high intracellular concentrations of the active triphosphate [3].

Why 2'-C-Methylguanosine Cannot Be Interchanged with Other 2'-Modified Nucleoside Analogs


Generic substitution among 2'-modified nucleoside analogs is scientifically unsound due to their distinct, quantifiable differences in target selectivity, metabolic activation pathways, and associated toxicity profiles. For instance, while 2'-C-methylguanosine-derived prodrugs potently inhibit HCV NS5B polymerase, other clinically relevant analogs like the 2'-fluoro-2'-C-methylguanosine derivative in AT-527, or the 2'-C-methylcytidine derivative in NM107, exhibit different potencies against various HCV genotypes and resistance-associated variants [1]. Crucially, the specific nucleobase and sugar modifications dictate the intracellular conversion efficiency to the active triphosphate and, more importantly, the substrate recognition by host polymerases like the mitochondrial RNA polymerase (POLRMT). This differential off-target interaction is a critical determinant of mitochondrial toxicity risk, as demonstrated by the clinical failure of the 2'-C-methylguanosine prodrug BMS-986094 due to cardiac and renal toxicities, a liability not universally shared by other 2'-modified analogs [2]. Therefore, selecting a compound based solely on its class (e.g., '2'-methyl nucleoside') without reference to its specific, evidence-backed performance data introduces significant and unpredictable risk into research and development programs.

Quantitative Evidence Guide for 2'-C-Methylguanosine: Differentiating Performance Data


Prodrug of 2'-C-Methylguanosine Exhibits 500-Fold Increase in Cellular Potency Against HCV Replicon Compared to Parent Nucleoside

The parent nucleoside 2'-C-methylguanosine has poor intrinsic antiviral activity in cell culture due to inefficient phosphorylation. The application of a double prodrug approach to create INX-08189 (a phosphoramidate prodrug of 6-O-methyl-2'-C-methylguanosine) results in an EC50 of 10 nM in the HCV genotype 1b subgenomic replicon assay [1]. This represents a 500-fold increase in potency compared to the parent nucleoside, 2'-C-methylguanosine, which has an EC50 of 3.5 µM in the same assay [2].

HCV Antiviral Prodrug Replicon Assay

Triphosphate of 2'-C-Methylguanosine Potently Inhibits HCV Polymerase, But Clinical Translation Requires Prodrugs to Bypass Cellular Kinase Bottleneck

The ultimate active inhibitor is the intracellular triphosphate metabolite, 2'-C-MeGTP. In enzymatic assays, it potently inhibits the HCV NS5B polymerase with an IC50 of 0.26 µM [1]. However, the parent nucleoside 2'-C-methylguanosine is a poor substrate for cellular kinases, leading to an EC50 of 3.5 µM in cell-based HCV replicon assays, representing a >13-fold loss in potency from enzyme to cell [1]. The use of a ProTide prodrug (e.g., IDX184) can effectively bypass this phosphorylation bottleneck, achieving a much lower Ki of 52.3 nM for the polymerase and delivering high intracellular 2'-C-MeGTP concentrations [2].

HCV Enzymology Polymerase Inhibition Triphosphate

Clinical Failure of a 2'-C-Methylguanosine Prodrug Highlights Critical Mitochondrial Toxicity Liability

The 2'-C-methylguanosine prodrug BMS-986094 (INX-08189) was withdrawn from Phase 2 clinical trials due to unexpected cardiac and renal toxicities [1]. Subsequent mechanistic studies demonstrated that its active triphosphate, 2'-C-MeGTP, is efficiently incorporated by host mitochondrial RNA polymerase (POLRMT), leading to selective reduction in the protein expression of the mitochondrial gene COX1 and a functional decrease in mitochondrial respiration at submicromolar concentrations [2]. In contrast, other HCV nucleotide inhibitors with multiple ribose modifications (e.g., sofosbuvir's active metabolite) are poor substrates for POLRMT and do not exhibit this mitochondrial toxicity in cells [2].

Mitochondrial Toxicity Drug Safety Polymerase Selectivity POLRMT

Anti-Zika Virus Activity of 2'-C-Methylguanosine is Enhanced by ProTides, but In Vivo Toxicity Remains a Critical Barrier

Beyond HCV, 2'-C-methylguanosine demonstrates activity against Zika virus (ZIKV). The parent nucleoside exhibits EC50 values of 0.88, 2.09, and 1.25 µM against ZIKV in HBMEC, SH-SY5Y, and Vero cells, respectively [1]. While ProTide prodrugs (UMN-1001 and UMN-1002) improve antiviral potency, in vivo studies reveal a critical limitation: treatment with the parent 2'-C-β-methylguanosine or the monoester ProTide UMN-1001 was lethal in a newborn mouse model of ZIKV infection at a dose of 25 mg/kg/day [2]. Notably, the diester ProTide UMN-1002 was non-toxic and significantly reduced viral infection in the same model [2].

Zika Virus Antiviral ProTide In Vivo Efficacy

Key Application Scenarios for Procuring 2'-C-Methylguanosine Based on Evidence


As a Benchmark and Starting Material for the Synthesis of Nucleotide Prodrugs (e.g., Phosphoramidates)

This is the primary and most evidence-supported application. The quantitative data show a >13-fold gap between enzymatic potency and cellular activity, and a 500-fold improvement is achievable with a double-prodrug strategy [1]. 2'-C-methylguanosine serves as the essential, commercially-available nucleoside core for creating ProTide libraries (like IDX184, INX-08189) aimed at improving intracellular delivery, metabolic stability, and overcoming viral resistance. Procuring high-purity 2'-C-methylguanosine is a prerequisite for any medicinal chemistry program developing next-generation guanosine-based antivirals.

In Vitro Toxicology and Selectivity Profiling Studies

Given the documented clinical failure of BMS-986094 due to cardiac and renal toxicity linked to POLRMT incorporation [2], 2'-C-methylguanosine and its prodrugs are essential tools for establishing mitochondrial toxicity screening panels. Researchers can use this compound as a 'positive control' or 'tool compound' to benchmark new drug candidates against a well-characterized molecule with a known mechanism of toxicity (POLRMT inhibition) [3]. This allows for the early deselection of compounds with a similar liability profile.

Development of Novel Antiviral Agents Against Emerging RNA Viruses (e.g., Zika, Dengue)

The evidence demonstrates that 2'-C-methylguanosine exhibits in vitro antiviral activity against Zika virus [4]. While its in vivo toxicity prohibits direct use, it validates the 2'-C-methylguanine scaffold as a viable starting point for anti-flavivirus drug discovery. Researchers can procure this compound to perform initial structure-activity relationship (SAR) studies and develop new ProTides or other prodrugs with improved therapeutic windows against a panel of RNA viruses beyond HCV [5].

As an Analytical Reference Standard for Bioanalytical Method Development

For preclinical and clinical programs evaluating prodrugs of 2'-C-methylguanosine, it is necessary to quantify the plasma and intracellular concentrations of the parent nucleoside and its active triphosphate metabolite. As described in the literature, methods have been developed for the accurate LC-MS/MS quantification of 2'-C-MeGTP in tissues like mouse liver [6]. The parent 2'-C-methylguanosine is therefore required as a high-purity analytical reference standard to build calibration curves and validate these critical bioanalytical assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2'-C-methylguanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.